Isopropyl 3-formylpicolinate
Description
Isopropyl 3-formylpicolinate is a synthetic organic compound belonging to the class of picolinic acid derivatives. Structurally, it consists of a pyridine ring (picolinic acid backbone) substituted with a formyl (-CHO) group at the 3-position and an isopropyl ester (-OCOOCH(CH₃)₂) at the carboxylate position. This combination of functional groups confers unique physicochemical properties:
- Formyl group: Enhances electrophilicity, enabling participation in condensation or nucleophilic addition reactions (e.g., Schiff base formation).
While direct experimental data on this compound are scarce in the provided evidence, its structural analogs (e.g., Ethyl 3-isopropylpicolinate , Isopropyl Nitrite ) suggest applications as intermediates in pharmaceuticals, agrochemicals, or ligand synthesis.
Properties
IUPAC Name |
propan-2-yl 3-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCUMSPCMDJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-formylpicolinate typically involves the esterification of picolinic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Isopropyl 3-carboxypicolinate.
Reduction: Isopropyl 3-hydroxypicolinate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Isopropyl 3-formylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Isopropyl 3-formylpicolinate exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Isopropyl 3-formylpicolinate and structurally related compounds:
Table 1: Comparative Properties of Selected Compounds
Key Comparisons:
Substituent Effects: The formyl group in this compound distinguishes it from Ethyl 3-isopropylpicolinate, which has a non-polar isopropyl substituent. The formyl group increases polarity and reactivity, enabling downstream derivatization (e.g., cross-coupling reactions). Ester Chain Length: Isopropyl esters (e.g., this compound) exhibit higher lipophilicity (logP ~2.5 estimated) compared to ethyl esters (logP ~1.8 for Ethyl 3-isopropylpicolinate), influencing solubility and bioavailability.
Functional Group Reactivity :
- Unlike the nitrite ester in Isopropyl Nitrite (prone to hydrolysis ), the carboxylate ester in picolinate derivatives is more stable under ambient conditions.
- The isocyanate group in 3-Phenylpropyl isocyanate is highly reactive toward amines/alcohols, whereas the aldehyde in this compound reacts preferentially with nucleophiles (e.g., amines, hydrazines).
Industrial Relevance: Ethyl 3-isopropylpicolinate is commercially available (4 suppliers ), suggesting established synthetic protocols. In contrast, this compound’s absence from supplier lists implies it may be a novel research target.
Biological Activity
Isopropyl 3-formylpicolinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 193.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds in the formylpicolinate series have shown potential in inhibiting enzymes such as urease, which is critical for the survival of certain pathogens like Helicobacter pylori .
- Cytotoxicity : Research indicates that derivatives of 3-formylpicolinate exhibit selective cytotoxicity against tumor cells, suggesting potential applications in cancer therapy .
Biological Activities
- Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Its derivatives have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation has been noted in several human tumor cell lines.
- Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against H. pylori | |
| Anticancer | Induces apoptosis in tumor cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Cytotoxicity Analysis
A study conducted on the cytotoxic effects of various picolinate derivatives, including this compound, revealed significant differences in their activity against tumor cell lines compared to normal cells. The study utilized four human tumor cell lines and three normal human cell lines, demonstrating that certain derivatives exhibited selective cytotoxicity without affecting normal cells adversely.
Q & A
Q. What are the validated synthetic routes for Isopropyl 3-formylpicolinate, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic routes can be optimized using factorial design experiments to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For example, a 2^3 factorial design could test combinations of temperature (25°C vs. 60°C), solvent (THF vs. DCM), and catalyst (BF3·Et2O vs. TsOH). Yield and purity should be quantified via HPLC or GC-MS, with purity assessed using NMR (¹H/¹³C) and elemental analysis .
- Comparative tables can highlight trade-offs:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BF3·Et2O | THF | 25 | 72 | 95 |
| TsOH | DCM | 60 | 85 | 98 |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The formyl proton (CHO) appears as a singlet near δ 10.0 ppm, while the isopropyl ester group shows a septet (CH) at δ 5.1 ppm and doublets (CH3) near δ 1.3 ppm. Compare with analogs lacking the formyl group (e.g., methyl picolinate) to confirm absence/presence of key peaks .
- IR : The ester carbonyl (C=O) stretches at ~1740 cm⁻¹, and the formyl (CHO) at ~2820 cm⁻¹ (stretching) and ~1720 cm⁻¹ (C=O). Overlap with pyridine ring vibrations (~1600 cm⁻¹) requires deconvolution software for accurate assignment .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Use DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution on the pyridine ring. Compare activation energies for substitutions at C-2 vs. C-4 positions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) under inert conditions (Ar atmosphere) .
- Contradictions in regioselectivity may arise from solvent effects (polar aprotic vs. protic). Resolve by repeating experiments in DMSO vs. ethanol and analyzing products via LC-MS .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Design accelerated stability studies using buffers (pH 2–10) at 40°C, 60°C, and 80°C. Sample aliquots at intervals (0, 7, 14 days) and quantify degradation via UPLC-PDA. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Note: Hydrolysis of the ester group is pH-dependent, with pseudo-first-order kinetics in acidic/basic conditions .
- Conflicting data on activation energy (Ea) may require statistical validation (e.g., ANOVA) to assess significance of pH vs. temperature effects .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer:
- Cross-validate X-ray structures with computational crystallography (e.g., Mercury CSD) to identify discrepancies in unit cell parameters or hydrogen bonding. Re-refine raw diffraction data (CIF files) using Olex2 or SHELXL, adjusting thermal parameters and disorder models .
- Tabulate comparative metrics (R-factor, bond length RMSD) across studies to highlight outliers:
| Study | R-factor | C=O Bond Length (Å) | H-bond Network |
|---|---|---|---|
| Smith et al. | 0.045 | 1.21 | Intra-molecular |
| Lee et al. | 0.062 | 1.18 | Inter-molecular |
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported biological activity of this compound analogs?
Methodological Answer:
- Conduct meta-analysis using PRISMA guidelines to compare IC50 values across studies. Variables like cell line (HEK293 vs. HeLa), assay duration (24h vs. 48h), and compound purity must be normalized. Use standardized positive controls (e.g., doxorubicin) to calibrate assays .
- Apply the PICOT framework to isolate variables:
- P (Population): Cancer cell lines
- I (Intervention): Analog concentration (10 µM vs. 50 µM)
- C (Comparison): Untreated cells vs. reference drug
- O (Outcome): Apoptosis rate (flow cytometry)
- T (Time): 24h vs. 48h .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound as a catalyst in asymmetric synthesis?
Methodological Answer:
Q. How can researchers optimize solvent systems for large-scale purification of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
